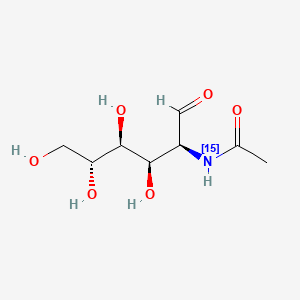
N-Acetyl-D-mannosamine-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-mannosamine-15N is a stable isotope-labeled compound of N-Acetyl-D-mannosamine. This compound is an essential precursor of N-acetylneuraminic acid, which is a specific monomer of bacterial capsular polysialic acid . The incorporation of the nitrogen-15 isotope makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-D-mannosamine-15N involves the incorporation of the nitrogen-15 isotope into the N-Acetyl-D-mannosamine molecule. One common method for synthesizing N-Acetyl-D-mannosamine involves the base-catalyzed epimerization of N-acetylglucosamine . Another method includes the rhodium(II)-catalyzed oxidative cyclization of glucal 3-carbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis from N-acetylglucosamine. This process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-mannosamine-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form.
Reduction: This reaction involves the reduction of this compound to its reduced form.
Substitution: This reaction involves the substitution of functional groups in the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-acetylneuraminic acid .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-mannosamine-15N has a wide range of scientific research applications:
Wirkmechanismus
N-Acetyl-D-mannosamine-15N exerts its effects by serving as a precursor for the synthesis of N-acetylneuraminic acid. The initiation of sialic acid biosynthesis occurs in the cytoplasm, where UDP-N-acetylglucosamine is converted into N-Acetyl-D-mannosamine by UDP-N-acetylglucosamine 2-epimerase . This compound is then phosphorylated by N-Acetyl-D-mannosamine kinase, leading to the production of N-acetylneuraminic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-glucosamine: This compound is an epimer of N-Acetyl-D-mannosamine and serves as a precursor in the synthesis of N-Acetyl-D-mannosamine.
N-Acetylneuraminic acid: This compound is the final product of the biosynthesis pathway involving N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine-15N is unique due to the incorporation of the nitrogen-15 isotope, which makes it particularly useful for tracing and quantification in various biochemical and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i9+1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-KVCKCEEKSA-N |
Isomerische SMILES |
CC(=O)[15NH][C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















